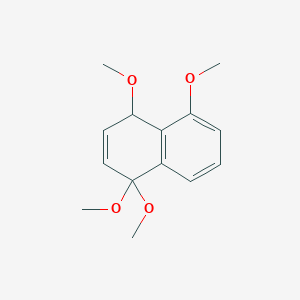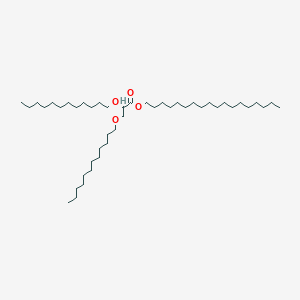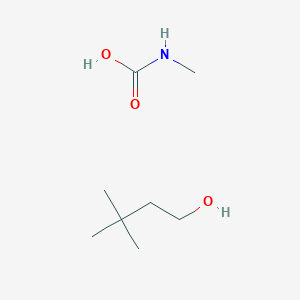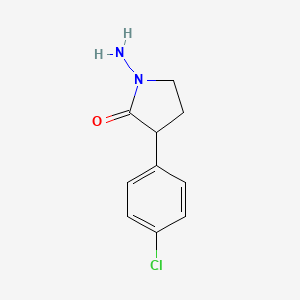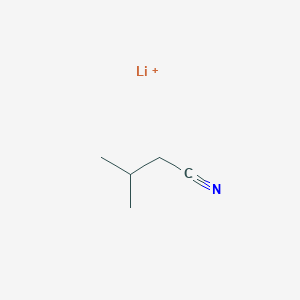
Lithium;3-methylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-methylbutanenitrile, also known as isovaleronitrile, is an organic compound with the molecular formula C5H9N. It is a nitrile derivative of 3-methylbutane, characterized by the presence of a cyano group (-CN) attached to the carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Lithium;3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The nitrile is obtained by reducing the corresponding amide or imine intermediate. This method is favored for its efficiency and high yield .
化学反应分析
Types of Reactions
Lithium;3-methylbutanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Substitution: Alkyl halides or other electrophiles in the presence of a suitable base
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted nitriles and derivatives
科学研究应用
Lithium;3-methylbutanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role as a plant metabolite and its interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of lithium;3-methylbutanenitrile involves its interaction with molecular targets and pathways. In biological systems, it may act by modulating neurotransmitter pathways, such as dopamine and glutamate, which are crucial for various physiological processes. Additionally, it may influence intracellular signaling pathways, including those involving cyclic AMP (cAMP) and protein kinases .
相似化合物的比较
Similar Compounds
Butanenitrile: A simpler nitrile compound with a straight carbon chain.
Isobutyronitrile: A nitrile with a branched carbon chain similar to lithium;3-methylbutanenitrile.
Valeronitrile: A nitrile with a longer carbon chain.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its branched carbon chain and the presence of the cyano group make it a valuable intermediate in organic synthesis and industrial applications .
属性
CAS 编号 |
63827-98-5 |
|---|---|
分子式 |
C5H9LiN+ |
分子量 |
90.1 g/mol |
IUPAC 名称 |
lithium;3-methylbutanenitrile |
InChI |
InChI=1S/C5H9N.Li/c1-5(2)3-4-6;/h5H,3H2,1-2H3;/q;+1 |
InChI 键 |
SXJNLSUDQHQDOM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



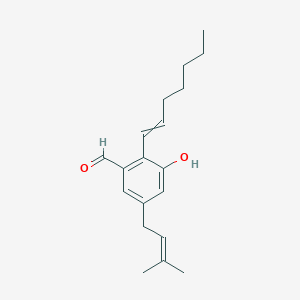
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
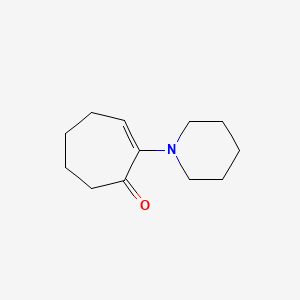
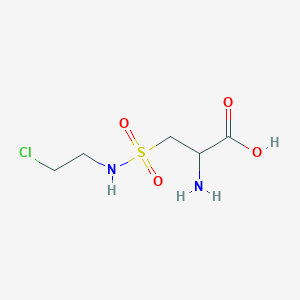
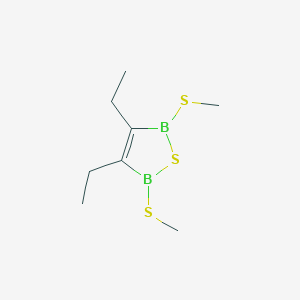
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
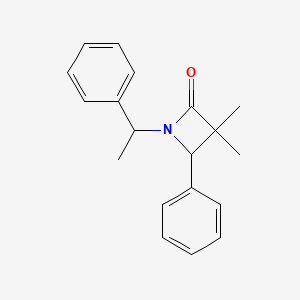
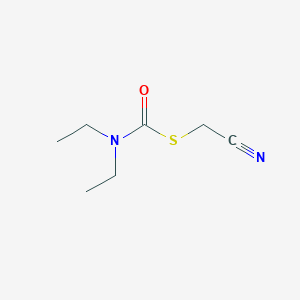
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
